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molecular formula C14H27NO B8781337 1-(Azepan-1-yl)octan-1-one CAS No. 18494-58-1

1-(Azepan-1-yl)octan-1-one

Cat. No. B8781337
M. Wt: 225.37 g/mol
InChI Key: AHPMSOZQRIEVLQ-UHFFFAOYSA-N
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Patent
US04837026

Procedure details

In a manner similar to that described in Example 1, octanoyl chloride (16.26 g, 0.1M) was treated with hexahydro-1H-azepine (9.92 g, 0.1M). Work up and distillation of the residue gave 15.3 g (68%) of product, b.p. 122/0.8 mm.
Quantity
16.26 g
Type
reactant
Reaction Step One
Quantity
9.92 g
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[NH:11]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>>[C:1]([N:11]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
16.26 g
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Step Two
Name
Quantity
9.92 g
Type
reactant
Smiles
N1CCCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)(=O)N1CCCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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